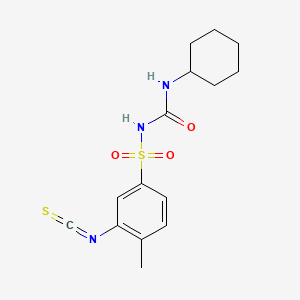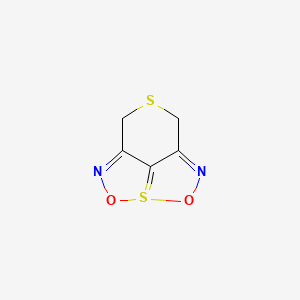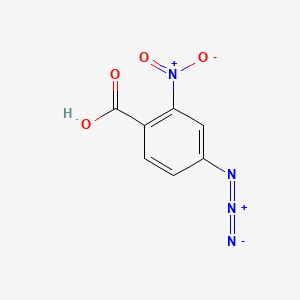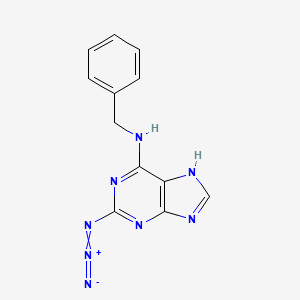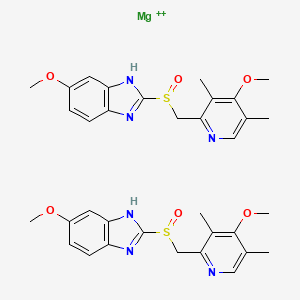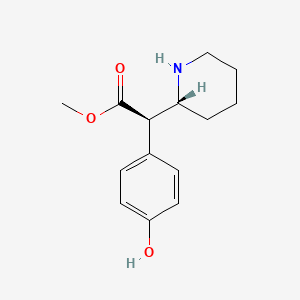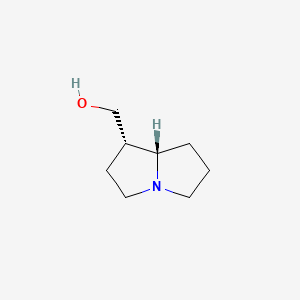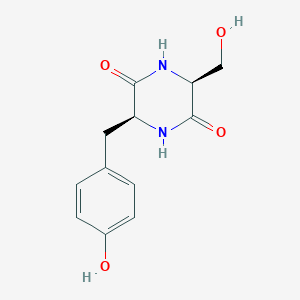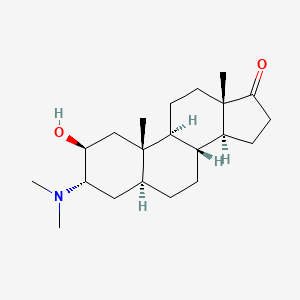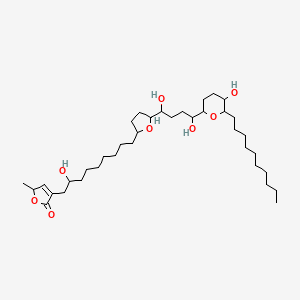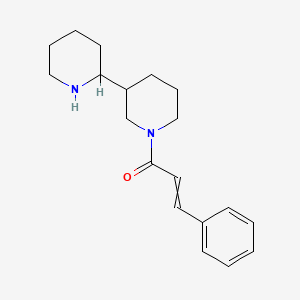![molecular formula C14H26NO+ B1230047 4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol is a N-alkylpyrrolidine.
Applications De Recherche Scientifique
1. Enamine Chemistry and Stereoselective Synthesis
- The chemistry of pyrrolidine, a component of the compound , has been extensively studied in enamine chemistry. Pyrrolidine enamines of cyclohexanone show high diastereoselectivity in the synthesis of bicyclic ketones (Andrew, Mellor, & Reid, 2000).
2. Regio- and Stereo-Chemistry in Organic Reactions
- Pyrrolidinyl compounds, closely related to the molecule , exhibit unique regio- and stereo-chemistry in reactions with various sulphones, demonstrating their potential in the synthesis of complex organic molecules (Fabrissin, Fatutta, Malusà, & Risaliti, 1980).
3. Polar Cycloaddition Reactions
- The synthesis of pyrrolidines, including those structurally related to the compound of interest, in [3+2] cycloaddition reactions reveals their importance in creating biologically active molecules used in medicine and industry (Żmigrodzka et al., 2022).
4. Higher Ring Systems in Organic Synthesis
- The compound’s structural family has been used in forming higher ring systems like 1.3-dipyrrolidino-2-oxaadamantane, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Stetter & Komorowski, 1971).
5. Conformation Studies in Organic Chemistry
- Studies on bicyclic compounds similar to the one offer insights into the conformation of organic molecules, aiding in understanding chemical reactivity and molecular design (Casarini, Rosini, Grilli, Lunazzi, & Mazzanti, 2003).
6. Novel Approaches in Organic Synthesis
- Bicyclic compounds, akin to the one , are synthesized using various novel methods, such as four-component bicyclizations, to create skeletally diverse derivatives with potential applications in drug design and material science (Tu et al., 2014).
Propriétés
Formule moléculaire |
C14H26NO+ |
|---|---|
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H26NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-14,16H,2-10H2,1H3/q+1 |
Clé InChI |
XPLDIPBUNDHFNG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)C2CCC3CCCC2C3O |
SMILES canonique |
C[N+]1(CCCC1)C2CCC3CCCC2C3O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




